molecular formula C7H16N2O2S B12437378 Sulfamide, N-cyclohexyl-N'-methyl- CAS No. 26120-13-8

Sulfamide, N-cyclohexyl-N'-methyl-

Cat. No.: B12437378
CAS No.: 26120-13-8
M. Wt: 192.28 g/mol
InChI Key: ZUIXLTHNGZTCBH-UHFFFAOYSA-N
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Description

Sulfamide, N-cyclohexyl-N’-methyl-: is an organosulfur compound characterized by the presence of sulfur-nitrogen bonds. This compound is part of the sulfonamide family, which has significant applications in various fields such as pharmaceuticals, agrochemicals, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sulfamide, N-cyclohexyl-N’-methyl- typically involves the reaction of sulfonyl chlorides with amines. For instance, the reaction of a sulfonyl chloride with N-cyclohexyl-N’-methylamine in the presence of a base like pyridine can yield the desired sulfonamide . This method is advantageous as it avoids additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .

Industrial Production Methods: Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing structurally diverse sulfonamides in a single step .

Chemical Reactions Analysis

Types of Reactions: Sulfamide, N-cyclohexyl-N’-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various sulfonamide derivatives, amines, and substituted sulfonamides .

Comparison with Similar Compounds

Uniqueness: Sulfamide, N-cyclohexyl-N’-methyl- is unique due to its specific structural features, such as the cyclohexyl and methyl groups attached to the sulfonamide moiety.

Biological Activity

Sulfamide, N-cyclohexyl-N'-methyl- (CAS No. 26120-13-8) is a sulfonamide compound characterized by its unique structure that includes a cyclohexyl group and a methyl group attached to the nitrogen atoms of the sulfonamide moiety. This compound exhibits significant biological activity primarily due to its sulfonamide structure, which is known for various pharmacological effects, including antibacterial, anti-inflammatory, and analgesic properties.

Chemical Structure and Properties

The molecular formula of sulfamide, N-cyclohexyl-N'-methyl- is C7H16N2O2SC_7H_{16}N_2O_2S. The presence of the sulfonamide functional group (R−S(=O)₂−NR₂) is crucial for its biological activity. The structural features can be summarized in the following table:

Compound Name Molecular Formula Key Features
Sulfamide, N-cyclohexyl-N'-methyl-C₇H₁₆N₂O₂SContains sulfonamide group; potential antibacterial
2-Amino-N-cyclohexyl-N-methylbenzenesulfonamideC₁₃H₂₀N₂O₂SAntibacterial properties; contains amino group
N-cyclohexyl-6-mercapto-N-methylpyridine-3-sulfonamideC₁₂H₁₈N₂O₂S₂Features mercapto group; applications in proteomics
SulfamethoxazoleC₁₁H₁₃N₃O₃SWidely used antibiotic; contains methoxazole group

Sulfamide compounds, including N-cyclohexyl-N'-methyl-, act primarily as competitive inhibitors of bacterial dihydropteroate synthase (DHPS), an enzyme vital for folate synthesis in bacteria. By inhibiting this enzyme, sulfamides disrupt the synthesis of folate, which is essential for bacterial growth and replication. This mechanism is similar to that of other well-known sulfonamides, such as sulfamethoxazole.

Biological Activities

  • Antibacterial Activity : Sulfamide, N-cyclohexyl-N'-methyl- has demonstrated significant antibacterial properties. It has been shown to inhibit various strains of bacteria by interfering with folate synthesis, which is critical for nucleic acid production.
  • Anti-inflammatory Effects : Some studies suggest that sulfamide derivatives may exhibit anti-inflammatory properties. The exact mechanism remains under investigation, but it is believed that their ability to modulate immune responses contributes to this effect.
  • Analgesic Properties : Preliminary research indicates potential analgesic effects associated with sulfamide compounds. This could be linked to their influence on pain pathways and inflammatory mediators.

Case Studies and Research Findings

Research has highlighted various aspects of sulfamide's biological activity:

  • A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of several sulfonamide derivatives, including sulfamide, N-cyclohexyl-N'-methyl-, demonstrating their effectiveness against resistant bacterial strains .
  • Another investigation focused on the electrochemical synthesis of sulfonamides and their biological evaluation against specific enzymes related to cancer and inflammation . The study found that modifications in the sulfonamide structure could lead to enhanced activity against targeted enzymes.
  • A thesis from Caltech detailed experiments where heterocyclic sulfonamides were tested for anti-HIV activity, revealing that certain derivatives showed promising results at micromolar concentrations . While sulfamide, N-cyclohexyl-N'-methyl- was not directly tested in this study, it suggests a broader potential for similar compounds in antiviral applications.

Properties

CAS No.

26120-13-8

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

N-(methylsulfamoyl)cyclohexanamine

InChI

InChI=1S/C7H16N2O2S/c1-8-12(10,11)9-7-5-3-2-4-6-7/h7-9H,2-6H2,1H3

InChI Key

ZUIXLTHNGZTCBH-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)NC1CCCCC1

Origin of Product

United States

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